3-(Allyloxymethyl)phenylboronic acid
Overview
Description
3-(Allyloxymethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with an allyloxymethyl group and a boronic acid functional group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxymethyl)phenylboronic acid typically involves the following steps:
Formation of the Allyloxymethyl Group: The allyloxymethyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting an appropriate phenyl derivative with an allyloxymethyl halide under basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxymethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The allyloxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the allyloxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols, quinones, or other oxygenated derivatives.
Reduction: Boronate esters or other reduced boron-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Allyloxymethyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Allyloxymethyl)phenylboronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing and separation technologies, where the compound can selectively bind to target molecules and be easily released under specific conditions . In medicinal applications, the boronic acid group can interact with biological targets, such as enzymes, to inhibit their activity or modulate their function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog without the allyloxymethyl group, commonly used in organic synthesis and sensing applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of an allyloxymethyl group, used in similar applications but with different reactivity.
4-Methoxyphenylboronic Acid: Features a methoxy group, offering different electronic properties and reactivity compared to the allyloxymethyl derivative.
Uniqueness
3-(Allyloxymethyl)phenylboronic acid is unique due to the presence of the allyloxymethyl group, which provides additional sites for functionalization and potential reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
Properties
IUPAC Name |
[3-(prop-2-enoxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7,12-13H,1,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXILXTQYNTJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCC=C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227076 | |
Record name | B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854616-69-6 | |
Record name | B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854616-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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